molecular formula C13H18O B1339345 2,2,3',4'-Tetramethylpropiophenone CAS No. 7397-00-4

2,2,3',4'-Tetramethylpropiophenone

Cat. No.: B1339345
CAS No.: 7397-00-4
M. Wt: 190.28 g/mol
InChI Key: DRXPDJIYWNCJPP-UHFFFAOYSA-N
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Description

2,2,3’,4’-Tetramethylpropiophenone: is an organic compound belonging to the class of aromatic ketones It is characterized by a propiophenone structure with four methyl substituents at the 2, 2, 3’, and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3’,4’-Tetramethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,4-trimethylbenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2,2,3’,4’-Tetramethylpropiophenone may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,3’,4’-Tetramethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Secondary alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: 2,2,3’,4’-Tetramethylpropiophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactive ketone group makes it a valuable building block for various chemical transformations.

Biology and Medicine: In biological research, this compound may be used as a reference standard or a starting material for the synthesis of biologically active molecules. Its derivatives could potentially exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, 2,2,3’,4’-Tetramethylpropiophenone is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2,2,3’,4’-Tetramethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further undergo various transformations. The aromatic ring’s substituents influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with a single methyl substituent at the para position.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar tetramethyl substitution pattern but different structural framework.

    2,2,4-Trimethylpentane: An isomer of octane with a similar methyl substitution pattern.

Uniqueness: 2,2,3’,4’-Tetramethylpropiophenone is unique due to its specific substitution pattern on the aromatic ring and the presence of a propiophenone structure. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXPDJIYWNCJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573023
Record name 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7397-00-4
Record name 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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[Cu]Sc1ccccc1
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Synthesis routes and methods II

Procedure details

A suspension of 25.9 g. (0.15 mole) of phenyl thio copper in 1 liter dry tetrahydrofuran is cooled to -20° C. and treated by the dropwise addition of 120 ml. t-butyl lithium (0.149 mole, 1.24 M in pentane) for about 20 minutes maintaining the temperature at -20° C. The resulting green solution is stirred at -20° C. for 5 minutes and then cooled to -72° C. and treated by the dropwise addition of 17.8 g. (0.107 mole) 3,4-dimethyl-benzoyl chloride in 50 ml. tetrahydrofuran for about 20 minutes. The mixture is then stirred at -22° C. for 11/2 hours and then treated with 100 ml. methanol and allowed to warm to room temperature and then hydrolyzed by the addition of 250 ml. saturated ammonium chloride. The resulting solids are filtered and washed with tetrahydrofuran. The filtrate is dried over anhydrous magnesium sulfate, filtered and evaporated and the oil distilled to give 3',4' -dimethylpivalophenone; (b.p. 73°-76° C. at 0.1 mm).
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0.149 mol
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phenyl thio copper
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